

# "2-bromo-N-(2-methylphenyl)propanamide" potential applications in research

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## Compound of Interest

**Compound Name:** 2-bromo-N-(2-methylphenyl)propanamide  
**CAS No.:** 19397-79-6  
**Cat. No.:** B091314

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Technical Whitepaper: **2-Bromo-N-(2-methylphenyl)propanamide** as a Versatile Scaffold in Medicinal Chemistry

## Executive Summary

**2-Bromo-N-(2-methylphenyl)propanamide** (CAS: 19397-79-6), also known as

-bromopropiono-o-toluidide, is a critical electrophilic intermediate in the synthesis of aminoamide local anesthetics.[1] While its primary industrial application is the production of Prilocaine, its chemical structure—featuring a reactive

-bromo stereocenter and a lipophilic o-tolyl amide motif—renders it a valuable "privileged scaffold" for diversity-oriented synthesis (DOS) in drug discovery.

This technical guide outlines the physicochemical profile of this compound, details its "Gold Standard" application in anesthetic synthesis, and explores its utility in generating heterocyclic libraries and biochemical probes.

## Chemical Profile & Reactivity

The molecule consists of a propanamide backbone substituted with an o-tolyl group at the nitrogen and a bromine atom at the

-carbon.

Property	Specification
IUPAC Name	2-bromo-N-(2-methylphenyl)propanamide
CAS Number	19397-79-6
Molecular Formula	
Molecular Weight	242.11 g/mol
Physical State	Crystalline Solid (Off-white to beige)
Reactivity Class	-Haloamide (Alkylating Agent)
Key Electrophile	-Carbon ( , susceptible to )

Mechanistic Insight: The amide carbonyl group exerts an electron-withdrawing effect, increasing the acidity of the

-proton and the electrophilicity of the

-carbon. However, the steric bulk of the o-methyl group on the aniline ring creates a unique "ortho-effect," which influences the rotational barrier of the amide bond and modulates nucleophilic attack trajectories during substitution reactions.

## Core Application: Synthesis of Prilocaine

The synthesis of Prilocaine represents the archetypal application of **2-bromo-N-(2-methylphenyl)propanamide**. This two-step sequence demonstrates the compound's utility as a masked amino-acid equivalent.

## The "Gold Standard" Protocol

### Step 1: Acylation (Precursor Formation)

- Reagents: o-Toluidine, 2-bromopropionyl bromide.<sup>[1][2]</sup>
- Solvent: Dichloromethane (DCM) or Toluene.
- Base: Potassium carbonate ( ) or Sodium acetate (to scavenge HBr).
- Mechanism: Nucleophilic acyl substitution. The amine of o-toluidine attacks the acyl bromide.

### Step 2: Amination (The Target Reaction)

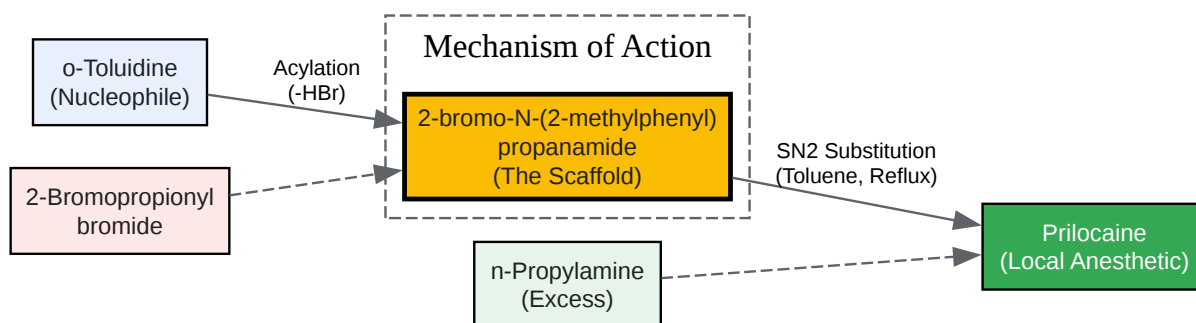
- Reagents: **2-bromo-N-(2-methylphenyl)propanamide**, -propylamine.
- Solvent: Toluene or Ethanol.
- Conditions: Reflux (80–110°C) for 4–6 hours.
- Catalyst: Potassium Iodide (KI) is often added (Finkelstein condition) to generate the more reactive -iodo intermediate in situ, accelerating the reaction rate.

### Protocol Validation (Self-Validating System):

- TLC Monitoring: The starting bromoamide is less polar than the product (Prilocaine). Disappearance of the high-spot indicates conversion.
- Acid-Base Extraction: The product is a basic amine.
  - Extract 1: Acidify reaction mixture (product moves to aqueous phase; unreacted bromoamide stays in organic).

- o Extract 2: Basify aqueous phase and extract with organic solvent to recover pure Prilocaine.

## Visualizing the Pathway



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Figure 1: The linear synthetic pathway converting o-toluidine to Prilocaine via the 2-bromo intermediate.

## Advanced Research Applications

Beyond Prilocaine, this scaffold is a versatile building block for generating chemical diversity.

## Heterocyclic Library Generation

The

-bromoamide motif is a "bifunctional linchpin." By reacting it with dinucleophiles, researchers can form varying heterocycles.

- Morpholin-3-ones: Reaction with ethanolamine (or substituted amino alcohols). The amine displaces the bromide ( ), followed by intramolecular alkoxide attack on the amide carbonyl (transamidation) or direct ring closure if the amide nitrogen is unprotected (though in this case, the amide N is arylated, favoring the formation of acyclic amino-amides unless specific cyclization conditions are used).

- Piperazinones: Reaction with ethylenediamine. The primary amine displaces the bromide, and the second amine attacks the amide carbonyl (rare under mild conditions) or simply forms a diamine ligand.

## Cysteine Protease Probes (Warhead Chemistry)

In proteomics,

-haloacetamides are standard cysteine alkylators (e.g., iodoacetamide). The

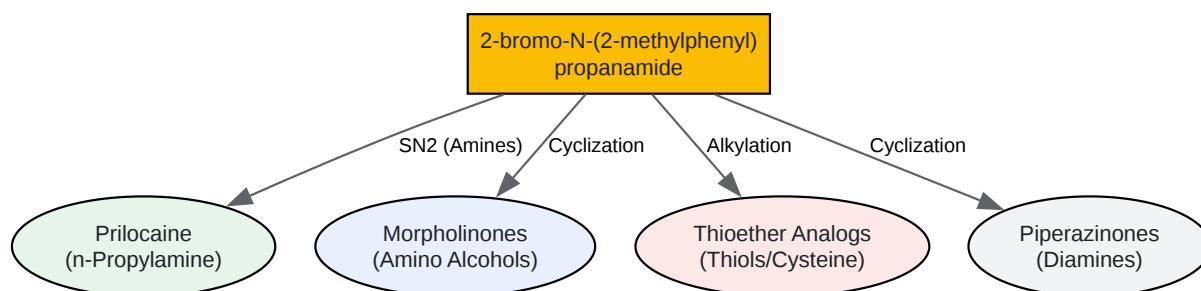
-bromopropanamide moiety offers a "tunable" reactivity profile. The methyl group at the

-position adds steric hindrance compared to acetamides, potentially increasing selectivity for more accessible or hyper-reactive cysteine residues in protein targets.

Experimental Workflow for Cysteine Labeling:

- Incubation: Protein mixture + **2-bromo-N-(2-methylphenyl)propanamide** ( ) in PBS (pH 7.4).
- Quenching: Add excess DTT.
- Analysis: Mass Spectrometry to detect the mass shift (+161 Da adduct).

## Divergent Synthesis Logic



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Figure 2: Divergent synthetic possibilities starting from the core bromoamide scaffold.

## Safety & Handling Protocols

Hazard Classification:

- Skin/Eye Irritant:
  - Haloamides are potent irritants and potential lachrymators.
- Sensitizer: Potential to cause allergic skin reactions upon repeated exposure.

Mandatory PPE:

- Nitrile gloves (Double gloving recommended).
- Chemical safety goggles.
- Fume hood operation (Essential due to volatility of precursors like 2-bromopropionyl bromide).

Spill Management: Neutralize spills with a solution of sodium thiosulfate (to quench alkylating potential) before cleaning with soap and water.

## References

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## Sources

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- [2. CN105439887A - Preparation method of prilocaine base - Google Patents \[patents.google.com\]](#)
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